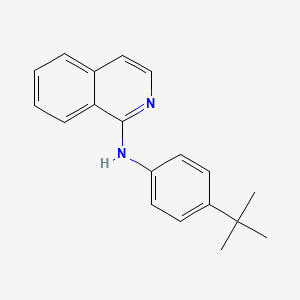
N-(4-tert-Butylphenyl)isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butylphenyl)isoquinolin-1-amine is a chemical compound with the molecular formula C19H20N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)isoquinolin-1-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with tert-butylphenylamine under specific conditions. For instance, a catalyst-free synthesis method utilizes N-hetaryl ureas and alcohols to produce N-isoquinolin-1-yl carbamates . Another method involves the use of potassium tert-butoxide as a catalyst in the reaction of alkynols with imines to afford isoquinolin-1(2H)-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylphenyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and catalysts such as palladium, copper, and potassium tert-butoxide . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
N-(4-tert-Butylphenyl)isoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(4-tert-Butylphenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-tert-Butylphenyl)isoquinolin-1-amine include other isoquinoline derivatives such as:
- N-(4-Butylphenyl)isoquinolin-1-amine
- N-(4-Methylphenyl)isoquinolin-1-amine
- N-(4-Ethylphenyl)isoquinolin-1-amine .
Uniqueness
What sets this compound apart is its tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Properties
CAS No. |
848841-50-9 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H20N2/c1-19(2,3)15-8-10-16(11-9-15)21-18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3,(H,20,21) |
InChI Key |
SAMHIIROSBBHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















